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Compound of Interest

Compound Name: ONX-0914 TFA

Cat. No.: B10824678

Introduction: ONX-0914 (formerly PR-957) is a selective, irreversible epoxyketone inhibitor of
the immunoproteasome, a specialized form of the proteasome predominantly expressed in
hematopoietic cells.[1][2] The immunoproteasome plays a critical role in processing proteins for
antigen presentation and is integral to the activation, differentiation, and cytokine production of
immune cells.[3][4] Its targeted inhibition by ONX-0914 presents a promising therapeutic
strategy for a wide range of autoimmune diseases. This document provides a comprehensive
technical overview of the preclinical studies of ONX-0914, detailing its mechanism of action,
efficacy in various animal models, and the experimental protocols employed.

Core Mechanism of Action

ONX-0914 selectively targets the chymotrypsin-like (LMP7 or (35i) and caspase-like (LMP2 or
1i) catalytic subunits of the immunoproteasome.[2][4][5] While initially described as primarily
an LMP7 inhibitor, subsequent research has shown that its therapeutic efficacy in autoimmune
models relies on the dual inhibition of both LMP7 and LMP2.[6][7] This co-inhibition disrupts
several key immunological pathways central to autoimmunity:

e Inhibition of Pro-inflammatory Cytokine Production: ONX-0914 blocks the secretion of key
pro-inflammatory cytokines from T-cells, monocytes, and dendritic cells, including I1L-17, IFN-
Y, TNF-q, IL-6, IL-23, and GM-CSF.[4][8][9]

e Modulation of T-Helper Cell Differentiation: The compound impairs the differentiation of naive
CD4+ T-cells into pathogenic Thl and Th17 lineages, which are critical drivers of
autoimmune pathology.[3][4]
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e Impact on Plasma Cells and Humoral Immunity: ONX-0914 affects plasma cell function and
can reduce the production of pathogenic autoantibodies.[5][10]

The following diagram illustrates the central mechanism of ONX-0914 in modulating the
immune response.
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Caption: Mechanism of ONX-0914 in blocking autoimmune pathways.

Preclinical Efficacy in Autoimmune Disease Models

ONX-0914 has demonstrated significant therapeutic efficacy across a broad spectrum of
preclinical autoimmune disease models.

Multiple Sclerosis (MS) - Experimental Autoimmune
Encephalomyelitis (EAE)

EAE is the most commonly used animal model for human MS. ONX-0914 treatment has been
shown to attenuate disease progression in both MOG35-55-induced and PLP139-151-induced
EAE models.[3][8]

Quantitative Data Summary: EAE Models
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Vehicle ONX-0914

Parameter Outcome Reference
Control Treatment
o Significant
Mean Clinical L
1.0- 2.0 (10 reduction in
Score (MOG ~3.5-4.0 . [8]
mglkg) disease
EAE) .
severity
Infiltrating CD4+ _ Reduced CNS
High Strongly reduced ) [31[8]
T-cells (CNS) inflammation
Thl/Thl7 Inhibition of
. . Strongly .
Differentiation Normal ) ) pathogenic T-cell  [8]
impaired o
(Lymph Node) priming

| GM-CSF Production (T-cells) | Normal | Reduced | Decreased key pro-inflammatory cytokine |

[8] |
Experimental Protocol: MOG35-55-Induced EAE in C57BL/6 Mice

Animals: Female C57BL/6 mice, 8-12 weeks old.

e Induction: Mice are immunized subcutaneously with an emulsion containing 100 ug of
MOG35-55 peptide in Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium
tuberculosis. On day 0 and day 2 post-immunization, mice receive an intraperitoneal
injection of 200 ng of pertussis toxin.

o Treatment: For therapeutic intervention, mice are treated with ONX-0914 (e.g., 6 or 10
mg/kg) or vehicle control via intravenous administration, typically starting at the onset of
clinical symptoms (around day 15) and continuing three times a week.[8]

e Assessment:

o Clinical Scoring: Mice are monitored daily for clinical signs of EAE on a scale of 0to 5
(0O=no signs, 1=limp tail, 2=hind limb weakness, 3=hind limb paralysis, 4=hind and forelimb
paralysis, 5=moribund).
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o Immunology: At the peak of the disease, lymphocytes are isolated from the central
nervous system (brain and spinal cord) and draining lymph nodes. Cell populations (Th1l,
Th17) and cytokine production are analyzed via flow cytometry and real-time PCR.[8]

~Day 15 Days 15-30 Endpoint

VAL
Immunization (MOG+CFA) Pertt?sgsz'l'oxin Onset of Symptoms Daily Clinical Scoring Peak Disease
Pertussis Toxin Begin ONX-0914 Tx Continued Tx Tissue Harvest & Analysis

Click to download full resolution via product page

Caption: Typical experimental workflow for therapeutic EAE studies.

Rheumatoid Arthritis (RA) - Collagen-Induced and
Antibody-Induced Arthritis

ONX-0914 shows rapid and lasting anti-inflammatory effects in murine models of RA, reducing
joint inflammation and bone erosion.[9]

Quantitative Data Summary: Arthritis Models

Vehicle ONX-0914

Parameter Outcome Reference
Control Treatment
Rapid
Arthritis Score . Significantly amelioration of
High - [11[e]
(CAIA Model) reduced clinical
symptoms
Joint o Protection
) Significantly o
Inflammation & Severe against joint [9]
) decreased )
Bone Erosion destruction

| IL-23 & TNF-a Production (PBMCs) | High | Blocked | Reduced key inflammatory cytokines |
(11

Experimental Protocol: Collagen Antibody-Induced Arthritis (CAIA)

e Animals: BALB/c mice.
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 Induction: Arthritis is induced by an intraperitoneal injection of a cocktail of monoclonal anti-

collagen type Il antibodies, followed 3 days later by an intraperitoneal injection of

lipopolysaccharide (LPS) to synchronize and enhance the inflammatory response.

o Treatment: ONX-0914 (e.g., 10 mg/kg) or vehicle is administered, often as a single

intravenous or subcutaneous dose, once arthritis is established.

¢ Assessment:

o Clinical Scoring: Paw swelling and arthritis severity are scored daily.

o Histology: At the end of the study, joints are collected for histological analysis to assess

inflammation, cartilage damage, and bone erosion.

Systemic Lupus Erythematosus (SLE)

In lupus-prone mouse models (MRL/Ipr and NZB/W F1), ONX-0914 prevents disease

progression and abrogates established nephritis.[10]

Quantitative Data Summary: Lupus Models

. ONX-0914
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| IFN-a Production (pDCs) | High | Efficiently suppressed | Inhibition of the type | interferon
pathway |[10] |

Inflammatory Bowel Disease (IBD) & Psoriasis

ONX-0914 has also shown efficacy in models of IBD and psoriasis.

e IBD: In models of experimental colitis, ONX-0914 treatment reduces disease severity.[6][9]
Co-inhibition of LMP2 and LMP7 was found to be necessary to significantly ameliorate
experimental colitis.[7]

e Psoriasis: In both spontaneous (Card14AE138+/-) and imiquimod-induced psoriasis models,
ONX-0914 significantly reduced skin thickness, inflammation scores, and pathological
lesions.[11] Treatment lowered the number of IL-17A-secreting CD4+ T-cells and reduced
the inflammatory infiltrate in the skin.[11]

Quantitative Data Summary: Psoriasis Models (Card14AE138+/-)

Vehicle ONX-0914
Parameter Outcome Reference
Control Treatment
o Decreased
_ Significantly .
Ear Thickness Increased skin [11]
reduced . .
inflammation
Reduced
IL-17A+ CD4+ Significantl systemic pro-
High 9 Y _y P [11]
Cells (Spleen) reduced inflammatory
cells

| CD45+ & CD3+ Infiltrate (Ear) | High | Significantly reduced | Decreased local immune cell
infiltration [[11] |

Myasthenia Gravis (MG) - Experimental Autoimmune
Myasthenia Gravis (EAMG)

In a model of MG, ONX-0914 was found to ameliorate the severity of ongoing EAMG.[12]
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Quantitative Data Summary: EAMG Model

Vehicle ONX-0914
Parameter Outcome Reference
Control Treatment
o ] Improved
Clinical Disease . )
. High Ameliorated muscle [12]
Severity .
function
] Modulated
Autoantibody )
o High Reduced humoral [12]
Affinity
response

| Tth and Th17 Cells | High | Decreased | Reduced T-cell subsets driving humoral immunity |
[12]]

Conclusion

The selective immunoproteasome inhibitor ONX-0914 demonstrates broad and potent anti-
inflammatory activity across a wide range of preclinical autoimmune disease models, including
those for multiple sclerosis, rheumatoid arthritis, systemic lupus erythematosus, and others.[2]
[8][9] Its mechanism of action, centered on the dual inhibition of the LMP7 and LMP2 subunits,
effectively suppresses pro-inflammatory cytokine production and impairs the differentiation of
pathogenic Thl and Th17 cells.[6][7][8] While ONX-0914 itself had poor pharmaceutical
properties that precluded clinical development, these extensive preclinical studies validated the
immunoproteasome as a key therapeutic target and paved the way for next-generation
inhibitors, such as KZR-616, which have advanced into clinical trials for autoimmune diseases.
[5][13] The data collectively underscore the significant potential of immunoproteasome
inhibition as a therapeutic strategy for human autoimmune disorders.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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